molecular formula C10H12OS B8421140 2-Methyl-3-phenylthiopropanal

2-Methyl-3-phenylthiopropanal

Cat. No. B8421140
M. Wt: 180.27 g/mol
InChI Key: SMEGYJOSARNLFG-UHFFFAOYSA-N
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Patent
US06794544B2

Procedure details

To a stirred mixture of 51.4 g (0.733 mole) of methacrolein and 2 g (0.018 mole) of triethylamine at 0-5° C. is added 80.8 g (0.733 mole) of benzenethiol slowly. The addition rate is such that the temperature was under 10° C. The reaction mixture is stirred at 0-5° C. for one hour. The mixture is placed on a rotary evaporator to remove triethylamine.
Quantity
51.4 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
80.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[CH:2][C:3](=[CH2:5])[CH3:4].C(N(CC)CC)C.[C:13]1([SH:19])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>>[CH3:5][CH:3]([CH2:4][S:19][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[CH:2]=[O:1]

Inputs

Step One
Name
Quantity
51.4 g
Type
reactant
Smiles
O=CC(C)=C
Name
Quantity
2 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
80.8 g
Type
reactant
Smiles
C1(=CC=CC=C1)S

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at 0-5° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was under 10° C
CUSTOM
Type
CUSTOM
Details
The mixture is placed on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
to remove triethylamine

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CC(C=O)CSC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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